

# Application Notes: Solengepras for Indirect Pathway Modulation in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cvn-424  |           |
| Cat. No.:            | B6240649 | Get Quote |

#### Introduction

Solengepras (also known as CVN424) is a first-in-class, orally administered, non-dopaminergic therapeutic candidate being investigated for the treatment of Parkinson's disease (PD).[1][2] Unlike conventional PD therapies that focus on dopamine replacement or mimicry, Solengepras employs a novel mechanism of action by selectively modulating the basal ganglia's indirect pathway.[2][3][4][5][6] It acts as an inhibitor of the G-protein coupled receptor 6 (GPR6), which is predominantly expressed in the dopamine D2 receptor-positive medium spiny neurons (MSNs) that constitute the origin of the indirect pathway.[1] By inhibiting the overactivity of this pathway, which acts as a "brake" on movement, Solengepras aims to restore the balance between the direct ("accelerator") and indirect pathways, thereby improving motor control and potentially alleviating both motor and non-motor symptoms of PD.[1][3][5] This targeted approach may reduce the side effects commonly associated with dopaminergic therapies, such as dyskinesia and motor fluctuations.[3][4][5]

Mechanism of Action: Targeting GPR6 in the Indirect Pathway

In a healthy brain, the direct and indirect pathways of the basal ganglia are in equilibrium, allowing for smooth, controlled movement. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance, with the indirect pathway becoming overactive, which contributes to motor deficits. Solengepras is designed to specifically address this overactivity.[5][7] By selectively inhibiting GPR6, a receptor located on the D2-expressing



MSNs of the indirect pathway, Solengepras reduces the inhibitory signaling from this pathway, helping to rebalance circuit activity without directly altering dopamine levels.[1][3][4][8]



Click to download full resolution via product page

Caption: Solengepras inhibits GPR6 on D2 MSNs to modulate the indirect pathway.



## **Quantitative Data Summary**

Clinical trial data for Solengepras has demonstrated its potential in treating motor symptoms of Parkinson's disease. The following tables summarize key quantitative findings from Phase 2 and the design of the ongoing Phase 3 trial.

Table 1: Key Efficacy Results from Phase 2 Adjunctive Therapy Trial (NCT04191577)

| Endpoint                                                  | Placebo | Solengepras<br>(150 mg)             | p-value | Citation  |
|-----------------------------------------------------------|---------|-------------------------------------|---------|-----------|
| Change in Avg.<br>Daily OFF Time                          | -       | -1.3 hours vs.<br>Placebo           | 0.02    | [1][3][9] |
| Change in Avg. Daily OFF Time from Baseline               | -       | -1.6 hours                          | <0.0001 | [1][9]    |
| OFF Time Reduction (in patients with ≥3h OFF at baseline) | -       | -1.78 hours<br>(34.7%<br>reduction) | -       | [10]      |
| Change in Daily<br>OFF Episodes                           | -       | ~ -1 episode                        | -       | [10]      |
| Change in Duration of OFF Episodes                        | -       | -26 minutes<br>(average)            | -       | [10]      |
| Unified Parkinson's Disease Rating Scale (UPDRS) Part II  | -       | Trend towards improvement           | -       | [1]       |
| Epworth Sleepiness Scale (ESS)                            | -       | Trend towards reduction             | -       | [1]       |



Table 2: Pivotal Phase 3 'ARISE' Adjunctive Trial Design (NCT06553027)

| Parameter             | Description                                                                                                                                                        | Citation      |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Trial Name            | ARISE                                                                                                                                                              | [1][3][9]     |
| Phase                 | 3                                                                                                                                                                  | [5][9]        |
| Study Design          | Randomized, double-blind, placebo-controlled                                                                                                                       | [3][5][9]     |
| Patient Population    | Parkinson's disease with motor fluctuations                                                                                                                        | [3][9]        |
| Inclusion Criteria    | Age ≥30, average of ≥3 hours<br>of total OFF time per day                                                                                                          | [3][5][11]    |
| Enrollment            | Approximately 330 patients                                                                                                                                         | [3][5][9]     |
| Treatment Arms        | 1. Solengepras 75 mg (once<br>daily)2. Solengepras 150 mg<br>(once daily)3. Placebo                                                                                | [3][9]        |
| Duration              | 12 weeks                                                                                                                                                           | [3][9]        |
| Primary Endpoint      | Change from baseline in total daily OFF time at Week 12                                                                                                            | [3][5][9][11] |
| Secondary Endpoints   | Change in ON time without<br>troublesome dyskinesia, MDS-<br>UPDRS Part II, Epworth<br>Sleepiness Scale, Cogstate<br>cognitive battery, safety and<br>tolerability | [5][9]        |
| Expected Topline Data | First half of 2026                                                                                                                                                 | [5][9]        |

# **Experimental Protocols**

The following protocols provide a framework for preclinical and clinical evaluation of Solengepras.



Protocol 1: Preclinical Evaluation of Solengepras in a Rodent Model of Parkinson's Disease

Objective: To assess the efficacy of Solengepras in reversing motor deficits in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

#### Materials:

- Solengepras (CVN424)
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- 6-hydroxydopamine (6-OHDA)
- Adult male Sprague-Dawley rats (250-300g)
- Stereotaxic surgery apparatus
- Cylindrical test apparatus for asymmetry testing
- Rotarod apparatus
- Standard animal housing and care facilities

#### Methodology:

- · Induction of Parkinsonism:
  - Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols.
  - Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
  - Allow animals to recover for 2-3 weeks post-surgery.
- Behavioral Baseline Assessment:
  - Confirm successful lesioning by assessing rotational asymmetry induced by a dopamine agonist (e.g., apomorphine). Animals showing a consistent contralateral rotational bias are



included in the study.

- Establish baseline motor performance using the Cylinder Test (forelimb use asymmetry)
   and the Rotarod Test (motor coordination and balance).
- Drug Administration:
  - Randomize animals into treatment groups (e.g., Vehicle, Solengepras 10 mg/kg, Solengepras 30 mg/kg).
  - Administer Solengepras or vehicle orally (p.o.) once daily for a period of 28 days.
- Post-Treatment Behavioral Assessment:
  - Conduct behavioral testing (Cylinder Test, Rotarod Test) at regular intervals (e.g., weekly)
     throughout the 28-day treatment period.
  - Testing should be performed at a consistent time post-dosing (e.g., 1-2 hours) to assess peak drug effect.
- Data Analysis:
  - For the Cylinder Test, calculate the percentage of contralateral forelimb use.
  - For the Rotarod Test, record the latency to fall from the rotating rod.
  - Analyze data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups over time.
- Post-mortem Analysis (Optional):
  - At the end of the study, euthanize animals and perfuse brains.
  - Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic lesion and confirm the model's validity.

Protocol 2: Clinical Investigation of Solengepras (Adjunctive Therapy) - Based on ARISE Trial Design

## Methodological & Application





Objective: To evaluate the efficacy, safety, and tolerability of Solengepras as an adjunctive therapy in individuals with Parkinson's disease experiencing motor fluctuations.

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

#### Participant Population:

- Inclusion Criteria:
  - Diagnosis of Parkinson's disease meeting UK Brain Bank and MDS Research Criteria.
  - Age 30 years or older.[3]
  - Receiving a stable regimen of levodopa and other anti-Parkinsonian medications.
  - Experiencing an average of three or more hours of "OFF" time per day, as confirmed by patient diaries.[3][5][11]
- Exclusion Criteria:
  - Diagnosis of secondary or atypical parkinsonism.
  - Presence of severe, troublesome dyskinesia.
  - Clinically significant orthostatic hypotension or hallucinations requiring antipsychotics.
  - Use of strong CYP3A4/5 inhibitors or dopamine antagonists.

#### Methodology:

- Screening Phase (Up to 4 weeks):
  - Obtain informed consent from all participants.
  - Conduct a thorough medical history review, physical examination, and laboratory assessments.
  - Participants complete a 3-day motor diary to establish baseline "OFF" time.



- Randomization and Treatment Phase (12 weeks):
  - Eligible participants are randomized in a 1:1:1 ratio to receive one of the following, once daily:
    - Solengepras 75 mg
    - Solengepras 150 mg
    - Matching Placebo
  - Participants and investigators remain blinded to the treatment allocation.
  - Participants continue their stable background anti-Parkinsonian medication regimen.
- · Efficacy and Safety Assessments:
  - Primary Endpoint: The change from baseline to Week 12 in the average total daily "OFF" time, recorded via patient motor diaries.[5][9][11]
  - Key Secondary Endpoints:
    - Change in "ON" time without troublesome dyskinesia.[5][9]
    - Change in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II (Motor Experiences of Daily Living) scores.[5][9]
    - Change in Epworth Sleepiness Scale (ESS) scores.[5][9]
    - Assessment of cognitive function using the Cogstate digital battery.[5][9]
    - Patient and Clinician Global Impression scales.
  - Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.
- Data Analysis:







- The primary efficacy analysis will compare the change in average daily "OFF" time for the Solengepras 150 mg group versus the placebo group.
- Secondary endpoints will be analyzed to provide a comprehensive profile of the drug's effects.
- Safety data will be summarized for all treatment groups.





Click to download full resolution via product page

Caption: Workflow for a randomized, placebo-controlled clinical trial of Solengepras.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CVN424 [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Cerevance Showcases Positive Phase 2 Results Demonstrating Significant Reduction in OFF Time with Solengepras as an Adjunctive Treatment in Parkinson's Disease BioSpace [biospace.com]
- 4. Cerevance [cerevance.com]
- 5. Cerevance [cerevance.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial -Clinical Trials Arena [clinicaltrialsarena.com]
- 9. neurologylive.com [neurologylive.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. ptproductsonline.com [ptproductsonline.com]
- To cite this document: BenchChem. [Application Notes: Solengepras for Indirect Pathway Modulation in Parkinson's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6240649#solengepras-for-studying-indirect-pathway-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com